molecular formula C12H20O3 B2532245 Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate CAS No. 2551117-50-9

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B2532245
CAS No.: 2551117-50-9
M. Wt: 212.289
InChI Key: BYOHLIOJQGCSJR-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is known for its unique structural features, which include a cyclohexane ring substituted with methyl groups and a carboxylate ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using distillation or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological molecules. The ketone group can also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate is unique due to its combination of a ketone and ester functional group on a highly substituted cyclohexane ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 2,2,5,5-tetramethyl-6-oxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2)6-7-12(3,4)9(13)8(11)10(14)15-5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOHLIOJQGCSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1C(=O)OC)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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